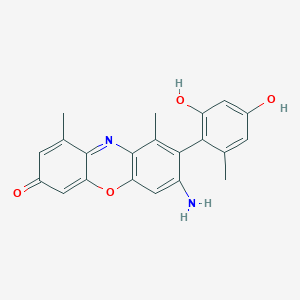
alpha-Aminoorcein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-aminoorcein is a member of the class of phenoxazines that is 1,9-dimethyl-3H-phenoxazin-3-one carrying additional amino and 2,4-dihydroxy-6-methylphenyl substituents at positions 7 and 8 respectively. A component of orcein, a mixture of dyes isolated from lichens. It has a role as a plant metabolite, a food colouring and a histological dye. It is a phenoxazine, a member of resorcinols, an aromatic amine and a cyclic ketone.
Aplicaciones Científicas De Investigación
Biomedical Applications
1. Anticancer Activity
Alpha-aminoorcein has shown promise as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). For instance, a study demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and liver cancer cells, by targeting mitochondrial pathways and altering cellular redox states .
2. Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies revealed that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property is particularly useful in developing novel antimicrobial agents to combat antibiotic resistance .
3. Photodynamic Therapy
Due to its photophysical properties, this compound is being explored for use in photodynamic therapy (PDT). It can act as a photosensitizer, generating cytotoxic singlet oxygen upon light activation. This application is particularly relevant for treating localized tumors and infections .
Analytical Chemistry Applications
1. Fluorescent Probes
This compound serves as a fluorescent probe in analytical chemistry. Its ability to emit fluorescence upon excitation makes it useful for detecting specific biomolecules in complex biological samples. Researchers have utilized this property to develop assays for monitoring cellular processes and identifying biomarkers .
2. Electrochemical Sensors
The compound has been incorporated into electrochemical sensors for detecting heavy metals and other environmental pollutants. Its electroactive nature allows for sensitive detection methods, contributing to environmental monitoring efforts .
Environmental Applications
1. Water Quality Monitoring
This compound can be used as a reagent in colorimetric assays for assessing water quality. Its interaction with specific contaminants leads to measurable color changes, allowing for rapid assessment of water samples in field settings .
2. Soil Remediation
Research indicates that this compound can facilitate the degradation of certain organic pollutants in soil. Its application in bioremediation strategies shows potential for enhancing soil health and restoring contaminated sites .
Case Studies
Propiedades
Número CAS |
642-61-5 |
|---|---|
Fórmula molecular |
C21H18N2O4 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
7-amino-8-(2,4-dihydroxy-6-methylphenyl)-1,9-dimethylphenoxazin-3-one |
InChI |
InChI=1S/C21H18N2O4/c1-9-4-12(24)6-15(26)18(9)19-11(3)21-17(8-14(19)22)27-16-7-13(25)5-10(2)20(16)23-21/h4-8,24,26H,22H2,1-3H3 |
Clave InChI |
NNZHGEUZKBYASA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C2=C(C3=C(C=C2N)OC4=CC(=O)C=C(C4=N3)C)C)O)O |
SMILES canónico |
CC1=CC(=CC(=C1C2=C(C3=C(C=C2N)OC4=CC(=O)C=C(C4=N3)C)C)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















